molecular formula C13H11NO5S2 B15148338 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Cat. No.: B15148338
M. Wt: 325.4 g/mol
InChI Key: DVBJNSKWHSGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid is a complex organic compound with a unique structure that includes a methoxy group, a thiazolidinone ring, and a phenoxyacetic acid moiety

Preparation Methods

The synthesis of 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid involves several steps. One reported method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This method highlights the importance of precise reaction conditions, such as temperature control and the use of specific reagents, to achieve the desired product.

Chemical Reactions Analysis

2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, ammonia gas, and other specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid and ammonia gas results in the formation of a sulfonamide-substituted product .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential anti-inflammatory and COX-2 inhibitory activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and thiazolidinone ring play crucial roles in its binding affinity and selectivity. The compound’s ability to inhibit COX-2 enzyme activity is of particular interest, as this enzyme is involved in the inflammatory response .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid include other thiazolidinone derivatives and phenoxyacetic acid derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, leading to variations in their enzyme inhibitory activities and therapeutic potentials .

Properties

IUPAC Name

2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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